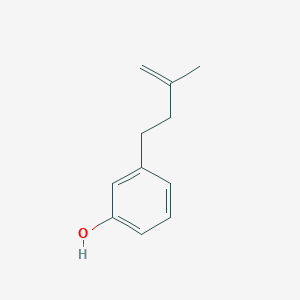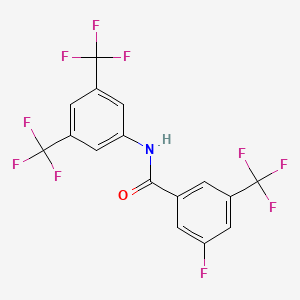
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-fluoro-5-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products.
Aplicaciones Científicas De Investigación
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those requiring electron-withdrawing groups for stability or reactivity.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of the target’s function, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but differs in its core structure, which includes a thiourea moiety.
3,5-Bis(trifluoromethyl)aniline: Similar in having the trifluoromethyl groups but lacks the benzamide functionality.
Uniqueness
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is unique due to the combination of trifluoromethyl groups and the benzamide structure, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns .
Propiedades
Fórmula molecular |
C16H7F10NO |
|---|---|
Peso molecular |
419.22 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-3-fluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H7F10NO/c17-11-2-7(1-8(4-11)14(18,19)20)13(28)27-12-5-9(15(21,22)23)3-10(6-12)16(24,25)26/h1-6H,(H,27,28) |
Clave InChI |
FICBYKXZTPDXNO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


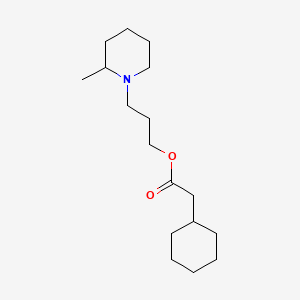


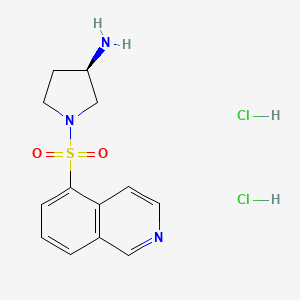

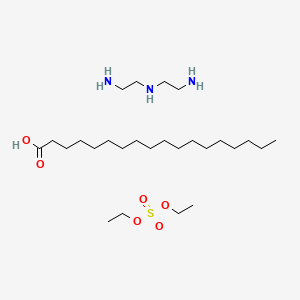

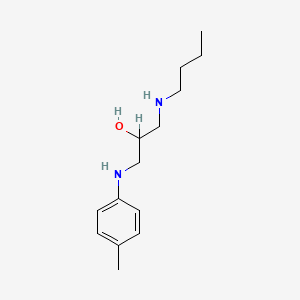
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
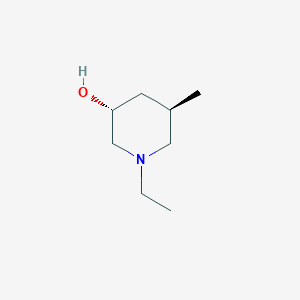
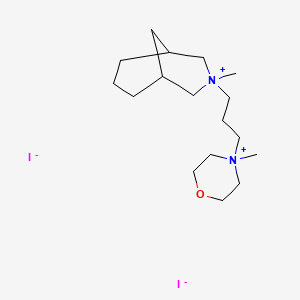
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)

